5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one is a synthetic compound belonging to the indazole family, which has garnered attention due to its potential pharmacological applications. This compound features a bromine atom and multiple methyl groups on its indazole core, which contribute to its unique chemical properties and biological activities.
5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one is classified as an indazole derivative. Indazoles are characterized by their bicyclic structure containing a fused benzene and pyrazole ring. This specific derivative exhibits properties that may make it useful in medicinal chemistry, particularly in the development of anticancer agents.
The synthesis of 5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one typically involves several steps:
Technical details regarding these methods can be found in various studies focusing on indazole derivatives and their synthesis pathways .
The compound's molecular formula is , with a molecular weight of approximately 304.19 g/mol. The presence of functional groups such as bromine and carbonyl influences its reactivity and biological activity.
5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one participates in several chemical reactions:
Technical details regarding these reactions are documented in studies examining the reactivity of indazole derivatives .
The mechanism of action for 5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one primarily involves its role as an inhibitor of cyclin-dependent kinases. By binding to the ATP-binding site of these kinases, it interferes with their activity, leading to cell cycle arrest and potential apoptosis in cancer cells.
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against cyclin-dependent kinase 2 with an IC50 value indicating its potency .
The physical properties of 5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one include:
Key chemical properties include:
Relevant data concerning its chemical behavior can be found in research focused on similar indazole compounds .
5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one has potential applications in:
Research continues to explore its efficacy and safety profile in various biological systems .
The tetrahydroindazole scaffold represents a privileged structure in medicinal chemistry due to its conformationally constrained framework that enables precise three-dimensional interactions with biological targets. This bicyclic system incorporates a pyrazole ring fused to a partially saturated cyclohexanone, creating a stereochemically defined platform for substituent display. The scaffold's significance is evidenced by its presence in clinical candidates like the HSP90 inhibitor SNX-5422 and opioid receptor agonists [1] [2].
The ring fusion geometry positions substituents at strategic positions (C3, C5, C6, C7) in distinct spatial orientations, enabling simultaneous engagement with complementary binding pockets. The carbonyl group at C4 serves as a hydrogen bond acceptor, while the N1 nitrogen can function as a hydrogen bond donor or participate in π-stacking interactions depending on substitution. This versatility is exemplified by 5-bromo-3,6,6-trimethyl-1-phenyl-6,6-dihydro-1H-indazol-4(5H)-one, where the phenyl group at N1 extends into hydrophobic domains, the bromine at C5 provides electronic effects, and the gem-dimethyl at C6 locks ring conformation [1] [4] [8].
Table 1: Structural Features of Tetrahydroindazole Scaffold
Position | Functional Role | Common Modifications |
---|---|---|
N1 | Hydrogen bond donor/acceptor | Aryl, heteroaryl, alkyl |
C3 | Steric control point | Methyl, ethyl, halogens |
C4 | Hydrogen bond acceptor | Carbonyl (ketone) |
C5 | Electronic modulation | Bromo, chloro, azido |
C6 | Conformational lock | Gem-dimethyl, spirocyclic |
C7 | Solvent exposure vector | Bromo, hydroxyl, amino |
Bromine substituents serve as bioisosteric placeholders and electronic modulators in tetrahydroindazole optimization. In CDK2 inhibitors, the bromine atom at C5 (equivalent to C7 in some numbering systems) demonstrated significant effects on potency and selectivity. When high-throughput screening identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as a CDK2/cyclin A hit (Ki = 2.3 µM), systematic bromine replacement revealed crucial structure-activity relationships [1] [2]:
Bromine's heavy atom effect also facilitates crystallographic studies by enhancing X-ray diffraction, enabling precise binding mode determination. Additionally, the C-Br bond serves as a synthetic handle for further derivatization via cross-coupling reactions or nucleophilic substitution, making it a versatile vector for chemical optimization [1] [7].
The development of indazole-based kinase inhibitors represents a paradigm shift from early promiscuous inhibitors to modern targeted agents. First-generation CDK inhibitors like alvocidib showed broad polypharmacology but limited clinical utility due to off-target effects. The discovery of tetrahydroindazole-based inhibitors marks a significant advancement in kinase selectivity engineering [1] [2] [8]:
Table 2: Evolution of Indazole-Based Kinase Inhibitors
Generation | Representative Compounds | Key Features | Kinase Selectivity Profile |
---|---|---|---|
First (1990s) | Alvocidib, Rohitukine derivatives | Natural product-inspired | Pan-CDK (CDK1,2,4,6,7,9) |
Second (2000s) | Roscovitine, Purine analogs | ATP-competitive | CDK1,2,5,7,9 |
Third (2010s) | Tetrahydroindazole hit 3 | Novel scaffold | CDK2 > CDK1,4 (5-10 fold) |
Current | Compounds 53, 59 | Optimized derivatives | CDK2/cyclin complexes specificity |
The structural evolution reveals a trajectory toward complex-specific inhibition, particularly for CDK2/cyclin pairs relevant to male contraception (cyclin A1) and oncology (cyclin E). The latest tetrahydroindazole derivatives exhibit a unique binding mode predicted through computational analysis to occur at the CDK2/cyclin E1 interface, representing a significant departure from traditional ATP-competitive inhibitors [2] [3].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: